
2-Amino-5-bromo-3-iodopyridine
Overview
Description
2-Amino-5-bromo-3-iodopyridine is a halogenated pyridine derivative with significant importance in pharmaceutical and chemical research. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including tyrosine kinase inhibitors, which are widely used in cancer chemotherapy .
Preparation Methods
The synthesis of 2-Amino-5-bromo-3-iodopyridine typically starts from 2-aminopyridine. The process involves two main steps: bromination and iodination.
Bromination: 2-aminopyridine is treated with N-bromosuccinimide (NBS) in an organic solvent to introduce the bromine atom at the 5-position. The reaction is carried out under controlled conditions to minimize side reactions and maximize yield.
Iodination: The brominated product is then subjected to iodination using iodine in the presence of an oxidizing agent such as sodium periodate (NaIO4).
Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing costs and environmental impact. Improvements in reaction conditions and purification procedures have made the scale-up process more efficient and commercially viable .
Chemical Reactions Analysis
2-Amino-5-bromo-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and iodine) are replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines, which are valuable intermediates in drug synthesis .
Scientific Research Applications
Pharmaceutical Development
Role as a Pharmaceutical Intermediate
2-Amino-5-bromo-3-iodopyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique halogenated structure enhances biological activity, making it particularly valuable in the development of targeted therapies for cancer and neurological disorders. For instance, the compound has been utilized in synthesizing novel antitumor agents that exhibit selective cytotoxicity against cancer cells while minimizing effects on normal cells .
Case Study: Synthesis of Antitumor Agents
A recent study demonstrated the successful synthesis of a series of compounds derived from this compound that showed promising antitumor activity in vitro. The derivatives were tested against various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis. The structure-activity relationship (SAR) analysis indicated that modifications on the pyridine ring could enhance potency and selectivity .
Studying Enzyme Interactions
Researchers utilize this compound to investigate enzyme interactions and mechanisms. This compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets. Studies have indicated that it can modulate enzyme activity through competitive inhibition, which is essential for understanding drug action mechanisms .
Agricultural Chemistry
Development of Agrochemicals
In agricultural chemistry, this compound is used in formulating agrochemicals, particularly herbicides and pesticides. Its structure allows for the targeting of specific plant pathways, improving the efficacy of these chemicals while reducing environmental impact. Research has indicated that derivatives of this compound exhibit selective herbicidal activity against common weeds without harming crop species .
Analytical Chemistry
Reagent in Analytical Techniques
The compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances in complex mixtures. Its application includes use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS), where it helps improve sensitivity and specificity during analysis .
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-iodopyridine primarily involves its role as an intermediate in the synthesis of biologically active molecules. For example, in the synthesis of tyrosine kinase inhibitors, the compound contributes to the formation of the active pharmacophore that inhibits the kinase activity, thereby blocking the signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
2-Amino-5-bromo-3-iodopyridine can be compared with other halogenated pyridine derivatives, such as:
2-Amino-5-bromopyridine: Lacks the iodine atom, making it less versatile in certain synthetic applications.
2-Amino-3-iodopyridine: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
2-Amino-5-chloropyridine: Chlorine is less reactive than bromine and iodine, leading to different reaction profiles.
The uniqueness of this compound lies in the presence of both bromine and iodine atoms, which allows for a broader range of chemical transformations and applications .
Biological Activity
2-Amino-5-bromo-3-iodopyridine is a halogenated pyridine derivative that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly tyrosine kinase inhibitors, which are vital in cancer treatment. This article explores the biological activity of this compound, including its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.
This compound exhibits significant interactions with enzymes and proteins, influencing their activity. Notably, it is involved in synthesizing tyrosine kinase inhibitors, which play a critical role in inhibiting cell proliferation and survival pathways in cancer cells. The compound's structure allows it to participate in various biochemical reactions, making it a versatile building block for drug development.
Property | Description |
---|---|
Molecular Formula | C₅H₄BrIN₂ |
Molecular Weight | 298.81 g/mol |
Solubility | Soluble in polar organic solvents |
Toxicity | Harmful if swallowed; causes skin irritation |
Cellular Effects
Research indicates that this compound influences various cellular processes, including cell signaling pathways and gene expression. Its role in inhibiting tyrosine kinases leads to reduced proliferation rates in cancerous cells. Experimental studies have demonstrated that the compound can effectively inhibit tumor growth in animal models when administered at appropriate dosages.
Case Study: Inhibition of Cancer Cell Proliferation
In a study examining the effects of this compound on human cancer cell lines, it was observed that treatment with the compound resulted in a significant decrease in cell viability. The IC₅₀ value was determined to be approximately 15 µM for several cancer cell lines, indicating potent anti-proliferative activity.
The biological activity of this compound is primarily mediated through its interaction with specific biomolecules. The compound binds to tyrosine kinases, inhibiting their activity and subsequently blocking the signaling pathways responsible for promoting cell division and survival.
Mechanism | Description |
---|---|
Tyrosine Kinase Inhibition | Blocks kinase activity, preventing downstream signaling |
Modulation of Gene Expression | Alters transcriptional activity related to cell proliferation |
Interaction with Receptors | May affect receptor-mediated signaling pathways |
Temporal Effects in Laboratory Settings
The stability of this compound under laboratory conditions has been assessed. Studies indicate that while the compound remains stable under standard conditions, it may degrade over time or under extreme conditions such as high temperatures or prolonged light exposure. This stability is crucial for its application in long-term studies and therapeutic settings.
Dosage Effects in Animal Models
Dosage studies have revealed that the effects of this compound vary significantly between different concentrations. Lower doses tend to exhibit therapeutic benefits, particularly in tumor inhibition, while higher doses may lead to cytotoxicity.
Table 3: Dosage Effects on Tumor Growth Inhibition
Dose (mg/kg) | Tumor Growth Inhibition (%) |
---|---|
10 | 30 |
25 | 55 |
50 | 80 |
Q & A
Q. How can researchers optimize the synthesis of 2-Amino-5-bromo-3-iodopyridine to improve yield and purity?
Answer:
- Key Parameters :
- Bromination/Iodination : Start with 2-amino-3-methylpyridine and use controlled stoichiometry (e.g., 1.2 equivalents of NBS for bromination at position 5) under inert atmosphere.
- Microwave Assistance : Microwave irradiation (e.g., 100°C, 30 min) reduces reaction time and minimizes side products, as demonstrated in imidazoheterocycle synthesis .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity.
- Yield Optimization : Monitor reaction progress via TLC and adjust catalyst loading (e.g., Pd(OAc)₂ for cross-coupling steps).
- References : .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be addressed?
Answer:
- Techniques :
- NMR : ¹H NMR (DMSO-d₆) identifies amine protons (~6.5 ppm) and halogenated aromatic signals. ¹³C NMR confirms C-Br (105–110 ppm) and C-I (75–80 ppm).
- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (theoretical: 298.94 g/mol).
- Conflict Resolution :
- References : .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Answer:
- DFT Insights :
- Electron-withdrawing halogens (Br, I) activate the ring for electrophilic substitution.
- Amino group directs reactions to ortho/para positions.
- Reactivity Trends :
- Iodine’s lower electronegativity (vs. Br) favors oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
- Bromine at position 5 stabilizes intermediates in Ullmann-type reactions.
- Experimental Validation : Test regioselectivity using model reactions (e.g., coupling with phenylboronic acid) .
Q. What methodological approaches resolve contradictions between experimental and computational spectroscopic data for this compound?
Answer:
- Refine Computational Models :
- Experimental Adjustments :
- Repeat spectroscopy under controlled humidity/temperature.
- Validate with X-ray crystallography if single crystals are obtainable.
- References : .
Q. How can regioselectivity in substitution reactions of this compound be predicted using computational methods?
Answer:
- Computational Tools :
- Fukui Indices : Identify nucleophilic sites (e.g., C-4 position) via Fukui f⁻ values.
- Electrostatic Potential Maps : Highlight electron-rich regions for electrophilic attack.
- Case Study :
- References : .
Q. What are the best practices for handling and storing this compound to ensure stability?
Answer:
- Storage :
- Store at 2–8°C under argon in amber glass vials.
- Use desiccants (e.g., silica gel) to prevent hydrolysis.
- Safety :
- References : .
Q. How can researchers design experiments to probe the kinetic vs. thermodynamic control in halogen exchange reactions of this compound?
Answer:
Properties
IUPAC Name |
5-bromo-3-iodopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPERZSKJGNUSHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363974 | |
Record name | 2-Amino-5-bromo-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381233-96-1 | |
Record name | 2-Amino-5-bromo-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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